Physicochemical Profile vs. In Silico Analogs
The target compound's lipophilicity, a critical determinant of passive membrane permeability and solubility, is predicted to be low (XLogP3 = 0.8) compared to a more lipophilic analog where the cyclohex-3-ene is replaced by a phenyl group (predicted XLogP3 > 1.5 for 1-[1-(benzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole) [1]. However, this is a class-level inference based on computed properties and lacks experimental validation for either compound under identical conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-[1-(benzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (predicted XLogP3 > 1.5) |
| Quantified Difference | ≥0.7 log units (predicted) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Lower predicted lipophilicity may suggest superior aqueous solubility and a distinct pharmacokinetic profile, a critical factor when selecting a lead-like compound for further medicinal chemistry optimization.
- [1] PubChem. (2025). Compound Summary for CID 76150824: (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone. National Center for Biotechnology Information. View Source
